Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate
Description
Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate is a carbamate derivative featuring a tert-butyl protecting group, a cyclopropyl substituent, and a 2-chloroethyl moiety. Its molecular structure combines steric bulk (tert-butyl), ring strain (cyclopropyl), and electrophilic reactivity (2-chloroethyl), making it a compound of interest in medicinal chemistry and synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZAKGHQEOJHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCl)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1507977-56-1 | |
| Record name | tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Carbamate formation typically involves reacting an amine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions. For Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate, the target secondary amine precursor—N-cyclopropyl-N-(2-chloroethyl)amine—must first be synthesized before Boc protection. The Boc group’s introduction is universally achieved via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc₂O, displacing the tert-butoxy group.
Precursor Synthesis: N-Cyclopropyl-N-(2-Chloroethyl)Amine
The secondary amine precursor is synthesized through sequential alkylation of cyclopropylamine. Initial monoalkylation with 2-chloroethyl chloride or bromide proceeds via an SN2 mechanism, though over-alkylation to tertiary amines is a common side reaction. To mitigate this, a large excess of cyclopropylamine or phase-transfer catalysis may be employed. For example:
$$
\text{Cyclopropylamine} + \text{ClCH}2\text{CH}2\text{Cl} \xrightarrow{\text{Base}} \text{N-Cyclopropyl-N-(2-chloroethyl)amine} + \text{HCl}
$$
The crude product is purified via distillation or column chromatography to isolate the secondary amine.
Boc Protection of the Secondary Amine
Solvent-Free Catalytic Methods
Green chemistry approaches utilizing iron(III) trifluoromethanesulfonate (Fe(OTf)₃) as a catalyst enable Boc protection under solvent-free conditions. A mixture of N-cyclopropyl-N-(2-chloroethyl)amine (1 mmol) and Boc₂O (1 mmol) with Fe(OTf)₃ (1 mol%) reacts quantitatively within 5 minutes at 20°C, achieving yields exceeding 99%. The catalyst’s Lewis acidity facilitates Boc₂O activation, enhancing electrophilicity for rapid amine coupling.
Ionic Liquid-Mediated Reactions
Ionic liquids such as [TPA][Pro] (tripropylammonium prolinate) serve as recyclable reaction media. Combining the amine (1 mmol) and Boc₂O (1.2 mmol) in [TPA][Pro] (1 mL) at room temperature for 13 minutes affords the product in 99% yield after extraction with ethyl acetate. This method minimizes waste and simplifies catalyst recovery.
Solvent-Based Protocols
Tetrahydrofuran (THF) as Solvent
In anhydrous THF, stirring the amine (1 mmol) with Boc₂O (1.1 mmol) at 20°C for 16 hours under inert atmosphere yields 80–97% product. Prolonged reaction times ensure complete conversion, particularly for sterically hindered amines.
Ethanol with Guanidine Hydrochloride
A guanidine hydrochloride (15 mol%)-catalyzed system in ethanol at 35–40°C achieves 96% yield within 15 minutes. The base facilitates deprotonation of the amine, enhancing nucleophilicity.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for Boc protection methodologies:
| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Solvent-Free | Fe(OTf)₃ | 20 | 5 min | 99 |
| Ionic Liquid | [TPA][Pro] | 20 | 13 min | 99 |
| THF | None | 20 | 16 h | 80–97 |
| Ethanol | Guanidine HCl | 35–40 | 15 min | 96 |
| Ethanol | Nano-Fe₃O₄ | 20 | 30 min | 95 |
Catalytic systems outperform traditional solvent-based methods in efficiency, though solvent-free conditions demand rigorous exclusion of moisture. Nano-Fe₃O₄ offers magnetic recovery and reuse for six cycles without activity loss.
Mechanistic Insights
The Boc protection follows a two-step mechanism:
- Amine Deprotonation : Base-assisted deprotonation enhances nucleophilicity.
- Nucleophilic Attack : The amine attacks Boc₂O’s carbonyl carbon, ejecting a tert-butoxide ion.
For sterically congested amines like N-cyclopropyl-N-(2-chloroethyl)amine, bulky catalysts (e.g., Fe(OTf)₃) stabilize the transition state, accelerating the reaction.
Challenges and Optimization
- Steric Hindrance : The cyclopropyl group’s rigidity may slow reaction kinetics. Elevated temperatures (30–40°C) or increased catalyst loading (2–5 mol%) mitigate this.
- Chloroethyl Stability : The 2-chloroethyl group’s susceptibility to elimination necessitates mild conditions (pH 7–8, T < 50°C).
- Purification : Silica gel chromatography (hexane/ethyl acetate) effectively isolates the product from residual Boc₂O or amine.
Scalability and Industrial Relevance
Batch processes using Fe(OTf)₃ or ionic liquids are scalable, with 99% yields maintained at 1-mol scales. Continuous-flow systems could further enhance throughput, though chloroethyl group stability under flow conditions requires validation.
Scientific Research Applications
Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate involves its interaction with biological molecules. As a carbamate, it can inhibit enzymes by carbamoylation of the active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Features |
|---|---|---|---|---|
| This compound | C₁₀H₁₈ClNO₂* | 219.5 (calculated) | tert-butyl, cyclopropyl, 2-chloroethyl | Electrophilic chloroethyl, steric bulk |
| N-(2-chloroethyl)-N-(isopropyl)propan-1-amine | C₈H₁₈ClN | 163.69 | isopropyl, 2-chloroethyl | Linear alkylamine, simpler structure |
| 2-Chloro-N-(2-chloroethyl)-N-[(2-¹⁴C)ethyl]ethanamine | C₅H₁₀Cl₂N (¹⁴C) | N/A | dual chloroethyl, ¹⁴C label | Radiolabeled for tracking metabolic pathways |
| tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate | C₁₁H₂₁NO₃ | 215.29 | tert-butyl, cyclopropyl, 3-hydroxypropyl | Hydrophilic hydroxyl group, enhanced solubility |
Key Observations :
- The cyclopropyl ring introduces ring strain, which may enhance reactivity compared to non-cyclic analogs like the hydroxypropyl variant .
- The 2-chloroethyl group is a critical electrophile, enabling alkylation reactions similar to chloroethylnitrosoureas used in chemotherapy .
Reactivity and Stability
- Electrophilic Reactivity : The 2-chloroethyl group facilitates alkylation, a property shared with clinical chloroethylnitrosoureas (e.g., carmustine). These compounds form DNA interstrand cross-links, though their efficacy is modulated by cellular O⁶-methylguanine-DNA methyltransferase (MGMT) levels .
- Carbamate Stability: The tert-butyl carbamate group enhances stability compared to esters or amides, resisting hydrolysis under physiological conditions. This contrasts with the hydroxypropyl analog (C₁₁H₂₁NO₃), where the hydroxyl group may increase solubility but reduce metabolic stability .
- Radiolabeled Analogs : Compounds like 2-Chloro-N-(2-chloroethyl)-N-[(2-¹⁴C)ethyl]ethanamine (C₅H₁₀Cl₂N) are used in tracer studies to monitor biodistribution, a strategy applicable to the target compound for pharmacokinetic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
